
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a phosphorous acid moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylpropane derivatives with hydroxypropan-2-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxypropan-2-yloxy)propanoic acid
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
- 2-(1-Hydroxypropan-2-yloxy)acetic acid
Uniqueness
What sets 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid apart from similar compounds is its unique combination of phenyl groups and phosphorous acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33774-78-6 |
|---|---|
Fórmula molecular |
C30H36O9P2 |
Peso molecular |
602.5 g/mol |
Nombre IUPAC |
3-(1-hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid |
InChI |
InChI=1S/C30H30O3.2H3O3P/c1-24(22-31)33-23-29(32,25-14-6-2-7-15-25)30(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;2*1-4(2)3/h2-21,24,31-32H,22-23H2,1H3;2*1-3H |
Clave InChI |
IOVFCWZOYWSNEA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.OP(O)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




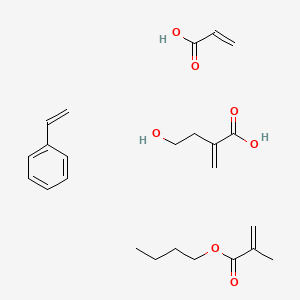
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
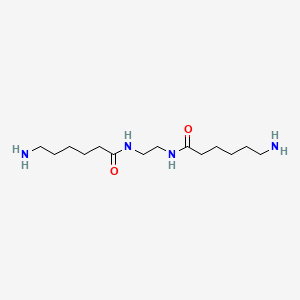
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
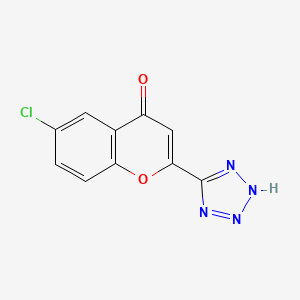
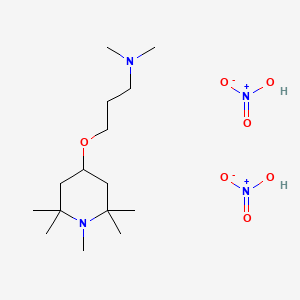
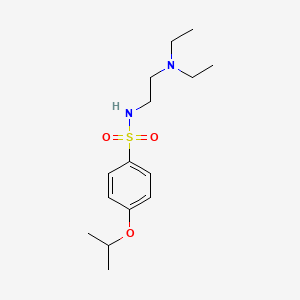
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
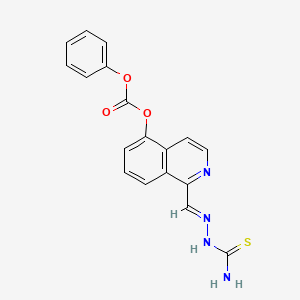
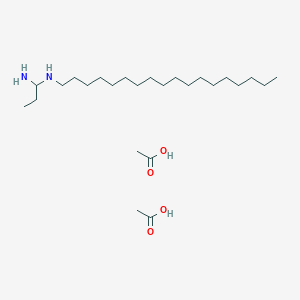
![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

